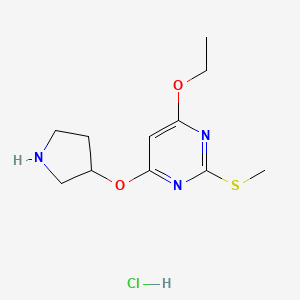
(R)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxy, methylthio, and pyrrolidin-3-yloxy groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The ethoxy and methylthio groups are introduced via nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while methylthio substitution can be done using methylthiol.
Pyrrolidin-3-yloxy Group Addition: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pyrrolidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine: The non-hydrochloride form of the compound.
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)benzene: A benzene derivative with similar substituents.
Uniqueness
®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific combination of substituents and the presence of a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C11H18ClN3O2S |
|---|---|
Poids moléculaire |
291.80 g/mol |
Nom IUPAC |
4-ethoxy-2-methylsulfanyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H |
Clé InChI |
AGAHHDLPCUDSSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
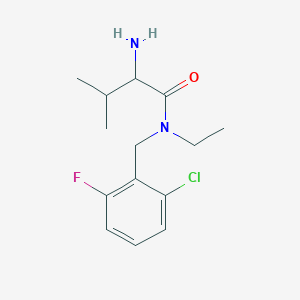
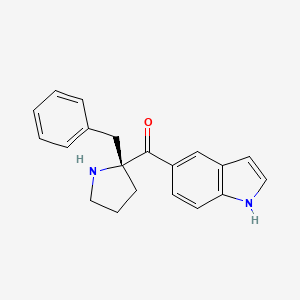
![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)
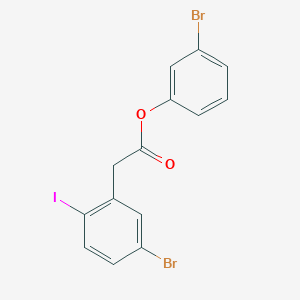
![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)


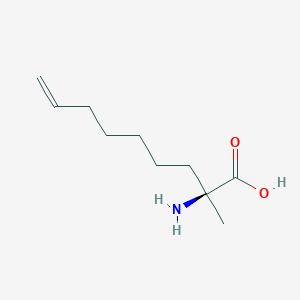
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)
